One primary application of L-Aspartic acid-1-13C is in tracing metabolic pathways within cells and organisms. By feeding cells or organisms L-Aspartic acid-1-13C, researchers can track the incorporation of the labeled carbon atom into various downstream metabolites. Since the mass of the 13C isotope is different from the mass of the more common carbon-12 isotope, L-Aspartic acid-1-13C can be distinguished from unlabeled metabolites using MS. This allows scientists to identify the path L-Aspartic acid takes within a cell and determine its role in various biological processes [, ].
Here are some specific examples of how L-Aspartic acid-1-13C can be used for metabolic tracing:
(2S)-2-amino(1,2,3,4-^13C)butanedioic acid, commonly referred to as L-aspartic acid-^13C4, is a stable isotope-labeled form of L-aspartic acid. This compound is characterized by its molecular formula and is often utilized in biochemical and metabolic studies due to the incorporation of carbon-13 isotopes, which allow for detailed tracking and analysis in various biological systems. The compound appears as a white crystalline solid with a melting point of approximately 270-271 °C and a density of about 1.6603 g/cm³ at 13 °C.
The mechanism of action of L-aspartic acid-1-¹³C is primarily related to its use as a tracer molecule. The ¹³C isotope provides a distinct signal in NMR spectroscopy, allowing scientists to track the incorporation and metabolism of L-aspartic acid in living cells or organisms []. This is valuable for studying metabolic pathways, protein synthesis, and drug targeting.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled conditions such as specific temperatures and pH levels are essential to achieve desired outcomes in these reactions.
L-aspartic acid is a non-essential amino acid that plays critical roles in neurotransmission and the urea cycle. It is involved in the synthesis of other amino acids and serves as a precursor for neurotransmitters such as aspartate. The incorporation of carbon-13 isotopes in (2S)-2-amino(1,2,3,4-^13C)butanedioic acid enhances its utility in metabolic studies, allowing researchers to trace metabolic pathways and assess the dynamics of amino acid metabolism under various physiological conditions.
The synthesis of (2S)-2-amino(1,2,3,4-^13C)butanedioic acid typically involves:
The primary applications of (2S)-2-amino(1,2,3,4-^13C)butanedioic acid include:
Studies involving (2S)-2-amino(1,2,3,4-^13C)butanedioic acid focus on its interactions with various biological molecules. Research indicates that environmental factors such as pH can influence its ionization state and subsequent interactions with targets like enzymes and receptors. These studies are crucial for understanding the compound's role in metabolic processes and its potential therapeutic effects.
Several compounds share structural similarities with (2S)-2-amino(1,2,3,4-^13C)butanedioic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Aspartic Acid | Contains two carboxyl groups and an amino group | Naturally occurring amino acid |
L-Glutamic Acid | Similar structure but with an additional methylene group | Precursor for neurotransmitters |
D-Aspartic Acid | Enantiomer of L-aspartic acid | Different biological activity |
Malic Acid | Two carboxyl groups but lacks amino functionality | Involved in the Krebs cycle |
Fumaric Acid | Unsaturated dicarboxylic acid | Used in food industry as a food additive |
The uniqueness of (2S)-2-amino(1,2,3,4-^13C)butanedioic acid lies primarily in its isotopic labeling with carbon-13, which provides enhanced capabilities for tracing and studying metabolic processes compared to its non-labeled counterparts.
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